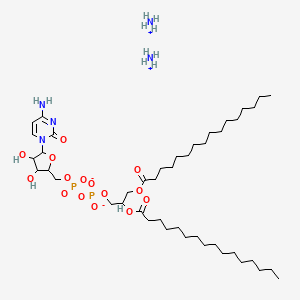
2-Thiophenecarbonitrile, 5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarbonitrile, 5-hydroxy- is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both a hydroxyl group and a nitrile group on the thiophene ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbonitrile, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 2-thiophenecarbonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 2-Thiophenecarbonitrile, 5-hydroxy- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarbonitrile, 5-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarbonitrile, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 2-Thiophenecarbonitrile, 5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-thiophenecarbonitrile: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-Thiophenecarbonitrile, 5-hydroxy- is unique due to the presence of both hydroxyl and nitrile groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
550379-22-1 |
|---|---|
Molekularformel |
C5H3NOS |
Molekulargewicht |
125.15 g/mol |
IUPAC-Name |
5-hydroxythiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-3-4-1-2-5(7)8-4/h1-2,7H |
InChI-Schlüssel |
JJJDHCHBIRQYQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)




